molecular formula C7H4ClF3 B1487521 1-Chloro-3-(difluoromethyl)-5-fluorobenzene CAS No. 1214333-10-4

1-Chloro-3-(difluoromethyl)-5-fluorobenzene

Cat. No.: B1487521
CAS No.: 1214333-10-4
M. Wt: 180.55 g/mol
InChI Key: RIBPSSSCRZSNSV-UHFFFAOYSA-N
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Description

1-Chloro-3-(difluoromethyl)-5-fluorobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a difluoromethyl group, and a fluorine atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(difluoromethyl)-5-fluorobenzene can be synthesized through several methods, including halogenation and difluoromethylation reactions. One common approach involves the chlorination of 3-(difluoromethyl)-5-fluorobenzene using chlorine gas in the presence of a suitable catalyst. Another method includes the difluoromethylation of 1-chloro-5-fluorobenzene using reagents like difluoromethyl lithium.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the controlled addition of chlorine and difluoromethylating agents under specific conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Produces carboxylic acids or ketones.

  • Reduction: Results in the formation of hydrocarbons or alcohols.

  • Substitution: Leads to the formation of various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-(difluoromethyl)-5-fluorobenzene is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

1-Chloro-3-(difluoromethyl)-5-fluorobenzene is compared with similar compounds such as 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether and other fluorinated benzene derivatives. Its uniqueness lies in the specific arrangement of halogen atoms, which influences its reactivity and biological activity.

Comparison with Similar Compounds

  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether

  • 1-Chloro-4-(difluoromethyl)benzene

  • 1-Chloro-2-(difluoromethyl)benzene

This comprehensive overview highlights the significance of 1-Chloro-3-(difluoromethyl)-5-fluorobenzene in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

1-chloro-3-(difluoromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBPSSSCRZSNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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